2,3-Dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-oxime
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Overview
Description
2,3-Dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-oxime is a complex organic compound with a unique structure that includes a thieno[2,3-b]thiopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-oxime typically involves the reaction of thieno[2,3-b]thiopyran derivatives with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher throughput. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-oxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the thieno[2,3-b]thiopyran ring system can interact with cellular membranes, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}
- 2,3-Dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(3,4-dichlorophenyl)hydrazone]
Uniqueness
2,3-Dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and biological activity compared to its hydrazone analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(NE)-N-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S2/c9-8-6-2-4-13(10,11)7-5(6)1-3-12-7/h1,3,9H,2,4H2/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOYVFLDMXQWAI-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=NO)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CS(=O)(=O)C2=C(/C1=N/O)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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